molecular formula C13H19BrN2 B1424097 N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine CAS No. 1220034-74-1

N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine

Cat. No. B1424097
M. Wt: 283.21 g/mol
InChI Key: LPEVHUJQHCOUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine (N-bromo-MPA) is a nitrogen-containing compound with a wide range of scientific applications. It is a brominated derivative of the amine group of molecules and has been used extensively in research laboratories for its unique and versatile properties. N-bromo-MPA has been studied for its ability to bind to and activate various proteins, enzymes, and receptors, and has been found to have numerous potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

  • Efficient Synthesis Methods

    • The chemical "N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine" and its derivatives are used in efficient synthesis methods. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, was achieved. This process involved various reactions, including regioselective substitution and bromination, yielding the desired product in an overall yield of 67% (Hirokawa, Horikawa, & Kato, 2000).
  • Developing Novel Compounds

    • Research has focused on developing novel compounds using the pyridinyl structure as a base. For instance, the palladium-catalyzed Suzuki cross-coupling reaction was used to synthesize a series of new pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These compounds were studied for their quantum mechanical properties and biological activities, revealing potential as chiral dopants for liquid crystals and varying degrees of biological activities (Ahmad et al., 2017).
  • Role in Medicinal Chemistry

    • This compound and its analogs play a significant role in medicinal chemistry. Research includes the synthesis and evaluation of various derivatives for their biological activities, like sigma receptor binding affinity. For example, studies on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and related compounds identified them as potent sigma receptor ligands with potential therapeutic applications (de Costa, Radesca, Di Paolo, & Bowen, 1992).
  • Use in Studying Mechanisms of Reactions

    • The compound is also used in studying the mechanisms of various chemical reactions. For example, research on the reduction of enamines with carbonylhydridoferrates utilized derivatives of N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine to understand the reduction process and the effects of different hydrides (Mitsudo et al., 1975).

properties

IUPAC Name

5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-10-8-11(14)9-15-13(10)16(2)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEVHUJQHCOUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N(C)C2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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